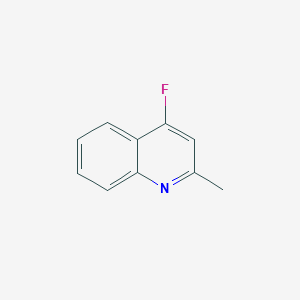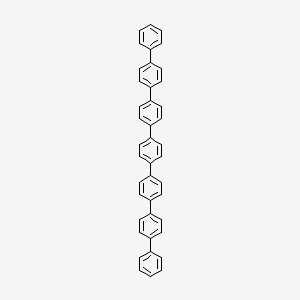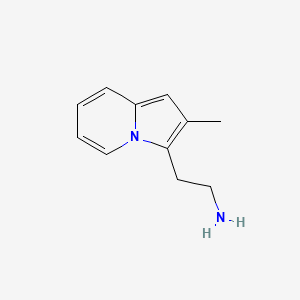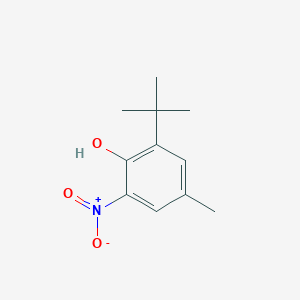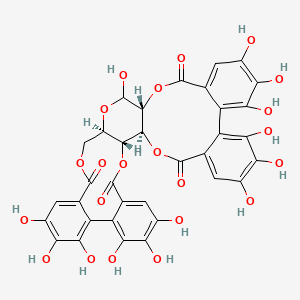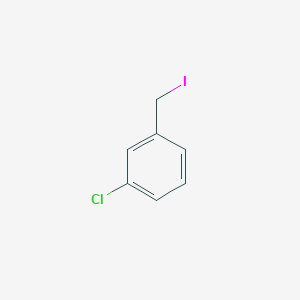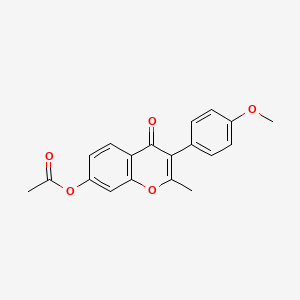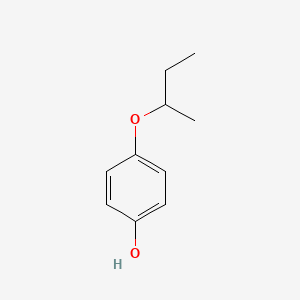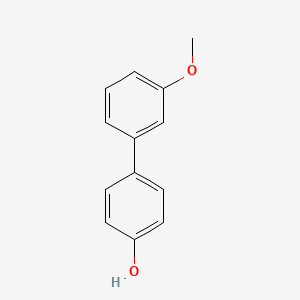
4-(3-甲氧基苯基)苯酚
描述
4-(3-Methoxyphenyl)phenol is a phenolic glycoside which is isolated from commercial Adenophora roots .
Synthesis Analysis
Phenols can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a compound similar to 4-(3-Methoxyphenyl)phenol involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
Phenolic compounds like 4-(3-Methoxyphenyl)phenol are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis
Phenols and phenoxide ions are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用
概述
4-(3-甲氧基苯基)苯酚是一种化学化合物,由于其在不同领域的潜在应用而成为各种科学研究的主题。该化合物属于更广泛的化学物质类别,称为酚类化合物,酚类化合物以其多样的生物学和药理学效应而闻名。
抗氧化和抗癌特性
酚类化合物,包括与 4-(3-甲氧基苯基)苯酚类似的结构,因其抗氧化特性而被广泛研究。这些化合物可以中和自由基,从而防止氧化应激,氧化应激与包括癌症在内的多种慢性疾病有关。研究表明,酚类化合物可以调节多种信号通路,可能抑制肿瘤生长和增殖。例如,对丁香酚及其类似物进行的研究突出了它们的抗氧化、抗炎和抗癌活性,表明在癌症治疗中具有化学预防应用的潜力 (Zari 等人,2021 年)。
抗炎作用
酚类化合物的抗炎作用也得到了充分的证实。这些化合物可以抑制促炎细胞因子的产生并介导其他炎性通路,使其成为治疗炎性疾病的潜在候选物。对绿原酸(一种酚类化合物)的药理学综述揭示了其抗炎特性以及其他治疗作用,如保肝、保护心脏和神经保护作用 (Naveed 等人,2018 年)。
环境应用
酚类化合物也因其环境应用而被探索。关于酚类化合物在活性炭上的吸附行为的研究提供了将其用于水净化过程的潜在应用见解。已经研究了苯酚和 4-硝基苯酚等酚类化合物在颗粒活性炭上的吸附,显示出从水源中去除这些污染物的有希望的结果 (Kumar 等人,2007 年)。
安全和危害
未来方向
Recent research has focused on the synthesis and applications of m-Aryloxy phenols, which includes 4-(3-Methoxyphenyl)phenol. These compounds have potential biological activities, including anti-tumor and anti-inflammatory effects . Another study has shown that a novel synthetic analogue of 4-(3-Methoxyphenyl)phenol has potent anti-inflammatory and anti-arthritic activities .
作用机制
Target of Action
The primary target of 4-(3-Methoxyphenyl)phenol, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is also involved in a number of autoimmune diseases .
Mode of Action
MMPP acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby regulating the expression of pro-inflammatory factors . This interaction results in the suppression of the inflammatory response, which is beneficial in conditions like rheumatoid arthritis .
Biochemical Pathways
The inhibition of STAT3 by MMPP affects several biochemical pathways. It leads to the downregulation of pro-inflammatory responses . This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response . Additionally, MMPP also inhibits the activation of p38 and monoamine oxidase B (MAO-B), further contributing to its anti-inflammatory and anti-arthritic activities .
Result of Action
The inhibition of STAT3 by MMPP results in a strong anti-inflammatory response . In models of rheumatoid arthritis, MMPP has been shown to significantly inhibit pro-inflammatory responses, leading to a reduction in arthritis symptoms . In models of neurodegeneration, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .
Action Environment
The efficacy and stability of MMPP can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that the compound’s anti-inflammatory effects can be augmented by inhibitors of the mitogen-activated protein kinase (MAPK) pathway . This suggests that the cellular environment and presence of other signaling molecules can impact the action of MMPP.
生化分析
Biochemical Properties
It is known that phenolic compounds like 4-(3-Methoxyphenyl)phenol can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the biochemical reactions in which 4-(3-Methoxyphenyl)phenol is involved.
Cellular Effects
Related compounds have been shown to have anti-inflammatory properties and can influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo changes over time, including degradation
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles within the cell
属性
IUPAC Name |
4-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXHAGDCYWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499332 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-86-1 | |
| Record name | 3′-Methoxy[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
